molecular formula C11H13NaO3 B230207 Sodium o-thymotate CAS No. 1012-86-8

Sodium o-thymotate

Cat. No.: B230207
CAS No.: 1012-86-8
M. Wt: 216.21 g/mol
InChI Key: HTXDULDRRFEGRQ-UHFFFAOYSA-M
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Description

Sodium o-thymotate is the sodium salt of 3-isopropyl-6-methylsalicylate, a derivative of salicylic acid. The compound is derived from plants of the genus Thymus and is structurally characterized by a salicylate backbone substituted with an isopropyl group at the 3-position and a methyl group at the 6-position . Its lipophilic nature, conferred by these alkyl substituents, makes it valuable in pharmaceutical applications, particularly in the design of lipophilic platinum(II) complexes for targeted drug delivery systems . Salicylate derivatives like this compound are also recognized for their roles as non-steroidal anti-inflammatory agents, though its specific pharmacological profile remains under investigation .

Properties

CAS No.

1012-86-8

Molecular Formula

C11H13NaO3

Molecular Weight

216.21 g/mol

IUPAC Name

sodium;2-hydroxy-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C11H14O3.Na/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14;/h4-6,12H,1-3H3,(H,13,14);/q;+1/p-1

InChI Key

HTXDULDRRFEGRQ-UHFFFAOYSA-M

SMILES

CC1=C(C(=C(C=C1)C(C)C)O)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)C(=O)[O-].[Na+]

Related CAS

548-51-6 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Sodium o-thymotate belongs to a class of substituted salicylate derivatives. Below, it is compared to structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Analogues

A. Sodium 3,5-Diiodosalicylate (DISA)

  • Substituents : Iodine atoms at the 3- and 5-positions.
  • Key Properties : High iodine content enhances radiopacity and utility as an iodine source in food additives .
  • Applications : Primarily used as a dietary iodine supplement and in imaging agents. Lower lipophilicity compared to o-thymotate limits its use in lipid-based drug formulations .

B. Sodium 3,5-Diisopropylsalicylate (DIPSA)

  • Substituents : Bulky isopropyl groups at the 3- and 5-positions.
  • Key Properties : Extreme lipophilicity due to dual isopropyl groups, enhancing membrane permeability but reducing aqueous solubility.
  • Applications : Ideal for highly lipophilic drug carriers requiring prolonged tissue retention .

C. Sodium Salicylate (Parent Compound)

  • Substituents : Unsubstituted salicylate backbone.
  • Key Properties : Hydrophilic, with rapid systemic clearance.
  • Applications : Classic NSAID with anti-inflammatory and analgesic effects; lacks targeting capabilities of alkyl-substituted derivatives .
Research Findings
  • Lipophilicity and Drug Delivery : this compound’s moderate lipophilicity balances membrane permeability and solubility, making it superior to DISA in lipid-based platinum(II) complexes for tumor targeting . DIPSA, while more lipophilic, requires solubilization aids (e.g., surfactants) due to poor aqueous solubility.
  • Biological Activity : In vitro studies suggest that alkyl-substituted salicylates (e.g., o-thymotate) exhibit enhanced cellular uptake compared to DISA or unsubstituted sodium salicylate, though anti-inflammatory potency varies inversely with lipophilicity .
  • Catalytic Applications: Stannous o-thymotate (tin salt analog) is utilized in silicone compositions as a catalyst, highlighting the versatility of o-thymotate derivatives beyond pharmaceuticals .

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing and characterizing Sodium o-thymotate in academic research?

  • Methodological Answer : Synthesis typically involves the reaction of thymotic acid with sodium hydroxide under controlled pH and temperature. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) for functional group analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure reproducibility by documenting reagent ratios, reaction times, and purification steps (e.g., recrystallization solvents). Experimental details must align with guidelines for reporting synthetic procedures, including instrument calibration and raw data archiving .

Q. What analytical techniques are essential for verifying the purity and stability of this compound in aqueous solutions?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor degradation kinetics under varying pH and temperature. Combine with mass spectrometry (MS) to identify decomposition byproducts. Stability studies should include accelerated aging experiments and statistical analysis of degradation rates (e.g., Arrhenius modeling). Report uncertainties in measurements, such as confidence intervals for half-life calculations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility values of this compound across studies?

  • Methodological Answer : Conduct comparative solubility assays using standardized buffers (e.g., phosphate-buffered saline) at fixed temperatures. Control variables such as ionic strength and agitation methods. Employ high-precision techniques like gravimetric analysis or isothermal titration calorimetry (ITC). Cross-validate results with independent labs and publish raw datasets to facilitate meta-analyses .

Q. What experimental designs are optimal for elucidating the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled reagents) paired with kinetic isotope effect (KIE) studies to trace reaction pathways. Complement with computational modeling (DFT or MD simulations) to predict intermediate states. Validate hypotheses using in situ spectroscopic methods like Raman or X-ray absorption spectroscopy (XAS). Document all computational parameters (e.g., basis sets, convergence criteria) for reproducibility .

Q. How should researchers address contradictory findings on the thermal decomposition profile of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres to isolate decomposition pathways. Compare results with synchrotron-based X-ray diffraction (XRD) to identify crystalline intermediates. Publish full experimental conditions (heating rates, sample mass, gas flow rates) to enable direct comparisons. Use multivariate statistical tools to assess data variability .

Data Analysis and Reporting

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation or probit analysis) to EC₅₀/LC₅₀ calculations. Include sensitivity analyses to test assumptions about error distributions. Report effect sizes with 95% confidence intervals and p-values adjusted for multiple comparisons. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can meta-analytic approaches reconcile conflicting bioactivity data for this compound in peer-reviewed literature?

  • Methodological Answer : Use PRISMA guidelines to systematically identify, screen, and extract data from eligible studies. Apply random-effects models to account for heterogeneity. Perform subgroup analyses based on experimental variables (e.g., cell lines, exposure durations). Publish protocols on platforms like PROSPERO to enhance transparency .

Experimental Reproducibility

Q. What steps ensure the reproducibility of this compound-based assays in interdisciplinary research?

  • Methodological Answer : Standardize reagent sourcing (e.g., CAS registry numbers, supplier batch codes) and pre-treatments (e.g., drying protocols). Include positive/negative controls in all assays. Use electronic lab notebooks (ELNs) with version control for real-time data logging. Collaborate via platforms like Protocols.io to share step-by-step methodologies .

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